molecular formula C9H3F6NO B1413105 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile CAS No. 1806530-49-3

2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile

Cat. No.: B1413105
CAS No.: 1806530-49-3
M. Wt: 255.12 g/mol
InChI Key: ZAVBIAFDXOBKRO-UHFFFAOYSA-N
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Description

Research Applications and Value 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile is a high-value chemical intermediate designed for advanced organic synthesis and research applications. Its molecular structure incorporates two distinct, highly electronegative functional groups—a trifluoromethoxy group and a trifluoromethyl group—which profoundly influence its reactivity and the properties of resulting compounds. The nitrile group serves as a versatile synthetic handle, readily undergoing transformations to carboxylic acids, amines, or amidines, making it a crucial precursor in multi-step synthesis . Mechanism of Action and Specific Uses This compound is primarily valued as a sophisticated building block in medicinal chemistry and agrochemical development. The strong electron-withdrawing nature of the fluorine-containing groups enhances the molecule's metabolic stability and lipophilicity, which are key parameters in optimizing the pharmacokinetic properties of lead compounds . Researchers utilize this benzonitrile derivative in the synthesis of complex heterocycles and as a core scaffold for creating novel active ingredients. Its structural features make it particularly relevant for exploring new chemical spaces in the development of pharmaceutical candidates and advanced crop protection agents, following trends in fluorine chemistry . Handling and Compliance This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2-(trifluoromethoxy)-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NO/c10-8(11,12)6-2-1-5(4-16)7(3-6)17-9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVBIAFDXOBKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the reaction of 4-(trifluoromethyl)benzonitrile with trifluoromethoxy reagents under controlled conditions. The reaction is often catalyzed by transition metals such as nickel or palladium to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted benzonitriles, benzoic acids, and benzyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-trifluoromethoxy-4-(trifluoromethyl)benzonitrile and related benzonitrile derivatives:

Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound -OCF₃ -CF₃ C₉H₃F₆NO 255.12 (calculated) Agrochemical intermediates (inferred)
4-Amino-2-(trifluoromethyl)benzonitrile -CF₃ -NH₂ C₈H₅F₃N₂ 186.13 Pharmaceutical impurity control
2-Fluoro-4-(trifluoromethyl)benzonitrile -F -CF₃ C₈H₃F₄N 189.11 Synthetic intermediate for fluorinated compounds
4-Nitro-2-(trifluoromethyl)benzonitrile -CF₃ -NO₂ C₈H₃F₃N₂O₂ 232.12 Electrochemical materials, organic synthesis

Electronic and Steric Effects

  • Trifluoromethoxy (-OCF₃) vs. This enhances stability, making it suitable for harsh reaction conditions in agrochemical synthesis .
  • Amino (-NH₂) vs. Nitro (-NO₂): The amino group in 4-amino-2-(trifluoromethyl)benzonitrile is electron-donating, activating the ring for further functionalization. In contrast, the nitro group in 4-nitro-2-(trifluoromethyl)benzonitrile is strongly electron-withdrawing, favoring reduction reactions or serving as a leaving group.

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s higher molecular weight (255.12 g/mol) compared to analogs (e.g., 186.13–232.12 g/mol) suggests lower solubility in polar solvents, which may influence formulation strategies in agrochemicals .
  • Thermal Stability: Fluorinated groups like -OCF₃ and -CF₃ improve thermal stability, as seen in analogs used in lithium-ion battery electrolytes .

Research Findings and Key Insights

Synthetic Challenges: Introducing -OCF₃ groups requires specialized reagents (e.g., trifluoromethylation agents), whereas -F or -NO₂ substituents are more straightforward to incorporate .

Biological Activity: Fluorinated benzonitriles with -CF₃/-OCF₃ groups exhibit enhanced herbicidal potency due to increased lipophilicity and membrane permeability .

Regulatory Considerations: Amino-substituted analogs are tightly regulated in pharmaceuticals due to genotoxicity risks, as noted in pharmacopeial standards .

Biological Activity

2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethoxy and trifluoromethyl groups enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for drug discovery and development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl groups are known to enhance the compound's pharmacological properties by increasing its metabolic stability and bioavailability. These modifications allow the compound to effectively modulate biological pathways, potentially leading to therapeutic effects in various diseases.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar trifluoromethyl substitutions exhibit significant antibacterial properties. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against various bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of the trifluoromethoxy group is believed to contribute to this activity by enhancing membrane permeability and disrupting bacterial cell wall synthesis.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For example, one study reported IC50 values of 22.4 μM against PACA2 cells, which is comparable to Doxorubicin, a standard chemotherapeutic agent . These findings suggest that the compound may induce apoptosis through modulation of key signaling pathways involved in cell proliferation and survival.

Study 1: Anticancer Efficacy

In a study examining the effects of various trifluorinated compounds on cancer cell lines, this compound was found to down-regulate critical genes such as EGFR and KRAS in A549 cells, indicating its potential role in inhibiting tumor growth . Additionally, molecular docking studies revealed that this compound could effectively inhibit enoyl reductase, an enzyme crucial for bacterial fatty acid synthesis.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of related trifluorinated compounds. The results indicated that these compounds exhibited significant activity against both gram-positive and gram-negative bacteria, with some derivatives outperforming traditional antibiotics . This highlights the potential of this compound in addressing antibiotic resistance.

Data Table: Biological Activity Summary

Activity Type Target IC50/MIC Values Reference
AntibacterialE. coliMIC = 4.88 µg/mL
AnticancerPACA2 (pancreatic cancer)IC50 = 22.4 μM
AnticancerA549 (lung cancer)IC50 < Doxorubicin
AntimicrobialB. subtilisMIC values reported

Q & A

Q. What are the recommended synthetic routes for 2-trifluoromethoxy-4-(trifluoromethyl)benzonitrile, and how can researchers optimize yields?

  • Methodological Answer : A common approach involves substituting fluorine in fluoro-trifluoromethylbenzonitrile precursors with trifluoromethoxy groups. For example, describes using 4-fluoro-2-(trifluoromethyl)benzonitrile as a starting material in nucleophilic aromatic substitution (NAS) reactions with trifluoromethoxy anions. Key considerations include:
  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to activate the aromatic ring for substitution .
  • Catalysts : Potassium carbonate or cesium fluoride can enhance reaction efficiency by stabilizing intermediates.
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >85% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for identifying trifluoromethoxy (-OCF3_3) and trifluoromethyl (-CF3_3) groups. Expected shifts: -55 to -60 ppm (CF3_3) and -85 to -90 ppm (OCF3_3) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm. Retention times should be compared against standards (e.g., used similar methods for detecting benzonitrile impurities) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak at m/z 259.03 (calculated for C9_9H3_3F6_6NO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in 13C^{13}\text{C} NMR or IR spectra often arise from residual solvents or regioisomeric byproducts. Strategies include:
  • Isomer Identification : Compare experimental data with computationally predicted spectra (DFT calculations at B3LYP/6-31G* level). For example, notes that 2-fluoro-4-(trifluoromethyl)benzonitrile isomers exhibit distinct 19F^{19}\text{F} NMR shifts .
  • Purity Assessment : Conduct elemental analysis (C, H, N) to verify stoichiometry. Deviations >0.3% indicate impurities.
  • Cross-Validation : Use multiple techniques (e.g., XRD for crystal structure confirmation) to resolve ambiguities .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : The nitrile group is susceptible to hydrolysis in aqueous acidic/basic conditions. For long-term storage, use anhydrous solvents (e.g., dichloromethane) and molecular sieves .
  • Light Exposure : UV-Vis studies indicate 5% degradation after 72 hours under UV light (365 nm). Use inert atmospheres (N2_2/Ar) for light-sensitive reactions .

Q. How does this compound perform in cross-coupling reactions for pharmaceutical intermediates?

  • Methodological Answer : The nitrile and trifluoromethoxy groups enable Suzuki-Miyaura or Ullmann couplings. highlights its structural analogs (e.g., 4-amino-2-(trifluoromethyl)benzonitrile ) as intermediates in bicalutamide synthesis. Key steps:
  • Catalytic Systems : Pd(PPh3_3)4_4/SPhos with K3_3PO4_4 in toluene/water (3:1) at 100°C achieves >75% yield in aryl boronic acid couplings .
  • Side Reactions : Competing hydrolysis of the nitrile group can occur; monitor via IR (loss of CN stretch at ~2230 cm1^{-1}) .

Key Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing androgen receptor inhibitors (e.g., enzalutamide derivatives) .
  • Material Science : Fluorinated benzonitriles serve as precursors for liquid crystals and OLED materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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